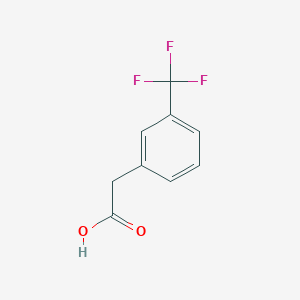

3-(Trifluoromethyl)phenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXXCCIBGGBDHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059849 | |

| Record name | Benzeneacetic acid, 3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-35-9 | |

| Record name | [3-(Trifluoromethyl)phenyl]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (α,α,α-trifluoro-3-tolyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIFLUOROMETHYL)BENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL2Q5QY24R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of various organic molecules, most notably in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group (-CF3) at the meta position of the phenyl ring significantly influences the molecule's physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₇F₃O₂[1][2] |

| Molecular Weight | 204.15 g/mol [1][2] |

| Appearance | White to almost white crystalline powder[2] |

| Melting Point | 76-79 °C[1] |

| Boiling Point | 238 °C at 775 Torr |

| pKa (Predicted) | 4.14 ± 0.10 |

| Solubility | Soluble in organic solvents such as ethanol and DMSO.[3] Solubility of the related compound 3,5-bis(trifluoromethyl)phenylacetic acid in methanol is 25 mg/mL. |

| CAS Number | 351-35-9[1][2] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): 12.46 (s, 1H, COOH), 7.64-7.53 (m, 4H, Ar-H), 3.731 (s, 2H, CH₂) |

| ¹³C NMR | Spectral data for isomers and related compounds are available. |

| Infrared (IR) | Conforms to the structure.[2][4] |

| Mass Spectrometry | Data for the parent compound, phenylacetic acid, is available. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydrolysis of 3-(trifluoromethyl)benzyl cyanide.

Materials:

-

3-(Trifluoromethyl)benzyl cyanide

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Reflux apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix 3-(trifluoromethyl)benzyl cyanide (1 equivalent) with an aqueous solution of sodium hydroxide (5 equivalents).

-

Heat the mixture to reflux and maintain for several hours (e.g., overnight) to ensure complete hydrolysis of the nitrile.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture to a pH of approximately 2 by the slow addition of dilute hydrochloric acid. This will precipitate the carboxylic acid.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum to obtain the final pure compound.

In Vitro Kinase Inhibition Assay (General Protocol)

Given the use of trifluoromethylphenyl urea derivatives as kinase inhibitors, a general protocol for assessing the inhibitory activity of compounds like this compound is provided.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™)

-

384-well microplates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent like DMSO. Further dilute in the assay buffer to achieve the desired final concentrations.

-

Assay Setup: In a 384-well plate, add the assay buffer, the kinase enzyme, and the test compound at various concentrations.

-

Reaction Initiation: Add the kinase-specific substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Role in Drug Discovery and Development

The trifluoromethyl group is a crucial pharmacophore in modern drug design due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[6][7][8] this compound is a valuable building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[6]

Prostaglandin Synthesis Pathway and NSAID Inhibition

Non-steroidal anti-inflammatory drugs primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever.

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

Experimental Workflow in NSAID Discovery

The discovery and development of new NSAIDs is a multi-stage process, starting from initial compound design and synthesis to extensive preclinical and clinical testing.

Caption: A generalized workflow for the discovery and development of NSAIDs.

Role in the Synthesis of Celecoxib

This compound and its derivatives are key precursors in the industrial synthesis of celecoxib, a selective COX-2 inhibitor. The trifluoromethyl group is essential for the drug's selective binding to the COX-2 enzyme.

Caption: Logical relationship of 3-(trifluoromethyl)phenyl precursors in Celecoxib synthesis.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in medicinal chemistry and drug development. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it an essential building block for the synthesis of targeted therapeutics, particularly in the area of anti-inflammatory drugs. A thorough understanding of its chemical properties and reactivity is crucial for researchers and scientists working to develop novel and more effective pharmaceuticals.

References

- 1. This compound 97 351-35-9 [sigmaaldrich.com]

- 2. This compound, 96% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. B23117.ME [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. jelsciences.com [jelsciences.com]

Elucidation of the Molecular Structure of 3-(Trifluoromethyl)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenylacetic acid is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. The presence of the trifluoromethyl group at the meta position of the phenyl ring significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery and development. This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing the spectroscopic data, experimental protocols, and a common synthetic route.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| CAS Number | 351-35-9 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 76-79 °C | [1] |

| Boiling Point | 238 °C at 775 Torr | [2] |

| Solubility | Soluble in organic solvents like DMSO, methanol, and ethyl acetate. | [3] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.52 | Singlet | 1H | -COOH |

| 7.66 - 7.56 | Multiplet | 4H | Ar-H |

| 3.74 | Singlet | 2H | -CH₂- |

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | -COOH |

| 138.0 | Ar-C (quaternary) |

| 132.0 | Ar-CH |

| 130.0 (q, J ≈ 32 Hz) | Ar-C-CF₃ |

| 129.5 | Ar-CH |

| 125.0 | Ar-CH |

| 124.0 (q, J ≈ 272 Hz) | -CF₃ |

| 123.5 | Ar-CH |

| 40.5 | -CH₂- |

Note: The ¹³C NMR data is predicted based on known substituent effects and data from similar compounds. The signals for the aromatic carbons are expected to be complex due to C-F coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1320 | Strong | C-F stretch |

| 1250-1000 | Strong | C-F stretches |

| 800-700 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 204 | 40 | [M]⁺ (Molecular ion) |

| 159 | 100 | [M - COOH]⁺ |

| 145 | [M - CH₂COOH]⁺ | |

| 91 | 25 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture in a pellet-pressing die.

-

Apply pressure to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-300

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Willgerodt-Kindler reaction, starting from 3-(trifluoromethyl)acetophenone.[4][5]

Reaction Scheme

Caption: Synthesis of this compound via the Willgerodt-Kindler reaction.

Experimental Protocol (Willgerodt-Kindler Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)acetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 130-140 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling the reaction mixture, add a solution of concentrated hydrochloric acid and water. Heat the mixture to reflux for an additional 4-8 hours to hydrolyze the intermediate thiomorpholide.

-

Workup: Cool the mixture to room temperature. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound from the spectroscopic data is outlined below.

References

(α,α,α-Trifluoro-m-tolyl)acetic acid physical properties

An In-depth Technical Guide on the Physical Properties of (α,α,α-Trifluoro-m-tolyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (α,α,α-Trifluoro-m-tolyl)acetic acid (CAS Number: 351-35-9). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and logical workflows to support laboratory and development activities.

Core Physical and Chemical Properties

(α,α,α-Trifluoro-m-tolyl)acetic acid, also known as 3-(Trifluoromethyl)phenylacetic acid, is a carboxylic acid derivative.[1] The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences its acidity and other chemical properties compared to its non-fluorinated analog, m-tolylacetic acid. It is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Quantitative Data Summary

The key physical properties of (α,α,α-Trifluoro-m-tolyl)acetic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 351-35-9 | [1][3][4] |

| Molecular Formula | C₉H₇F₃O₂ | [2][3][4] |

| Molecular Weight | 204.15 g/mol | [1][3][4] |

| Melting Point | 76-79 °C | [1][2] |

| Physical Form | Solid, White to light yellow crystalline powder | [1][5] |

| Assay Purity | ≥97% | [1] |

Spectral Data

Spectral analysis is critical for compound identification and structural elucidation. Key spectral data for (α,α,α-Trifluoro-m-tolyl)acetic acid are available from various sources.

| Spectrum Type | Description | Source(s) |

| ¹H NMR | Spectrum available in DMSO-d₆. Key shifts observed around 12.5 ppm (carboxylic acid proton), 7.6 ppm (aromatic protons), and 3.7 ppm (methylene protons). | [3] |

| Mass Spectrometry (MS) | GC-MS data is available for this compound. | [4] |

| Infrared (IR) Spectroscopy | IR spectrum data is available. | [2] |

| Raman Spectroscopy | Raman spectrum data is available. | [2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like (α,α,α-Trifluoro-m-tolyl)acetic acid.

Melting Point Determination

The melting point is a crucial indicator of purity for a solid compound.[6] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[6]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated digital melting point apparatus.[8]

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (t₁) and the temperature at which it becomes completely liquid (t₂) are recorded.[8] The melting range is reported as t₁ - t₂.

Solubility Classification

Solubility tests provide valuable information about the functional groups and molecular structure of a compound.[9] The acidic nature of (α,α,α-Trifluoro-m-tolyl)acetic acid dictates its solubility behavior.

Methodology: Systematic Solubility Testing

-

General Procedure: Approximately 25 mg of the solid compound is added to 0.75 mL of the solvent in a small test tube. The tube is shaken vigorously.[9] The compound is classified as "soluble" or "insoluble."

-

Solvent Sequence: A hierarchical approach is typically used:

-

Water: Test solubility in water. The presence of a polar carboxylic acid group may confer some water solubility, but the larger nonpolar structure may limit it. If soluble, the pH should be tested with litmus paper.[10]

-

5% NaOH Solution: Carboxylic acids that are insoluble in water will readily dissolve in a dilute base like 5% NaOH due to the formation of a soluble sodium carboxylate salt.[9]

-

5% NaHCO₃ Solution: A key test to distinguish between strong and weak acids. Carboxylic acids are typically strong enough to react with sodium bicarbonate, releasing CO₂ gas and dissolving.[9]

-

5% HCl Solution: As an acid, the compound is expected to be insoluble in acidic solutions. This test is primarily for identifying basic compounds like amines.[9]

-

Organic Solvents (e.g., Diethyl Ether): The compound is expected to be soluble in polar organic solvents.

-

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity. The electron-withdrawing trifluoromethyl group is expected to lower the pKa of (α,α,α-Trifluoro-m-tolyl)acetic acid, making it a stronger acid than tolylacetic acid.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise mass of the acidic compound is dissolved in a suitable solvent (often a water-organic co-solvent mixture if water solubility is low) to create a solution of known concentration.

-

Titration: A standardized solution of a strong base (e.g., carbonate-free NaOH) is added incrementally to the acid solution.[11]

-

pH Monitoring: The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[12]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the solubility classification of an unknown organic compound, a fundamental procedure in compound characterization.

Caption: Workflow for solubility-based classification of an organic compound.

References

- 1. 3-(トリフルオロメチル)フェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 351-35-9-常用CAS信息-山东胜蓝化工科技有限公司 [samelabs.com]

- 3. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 3-(ä¸æ°ç²åº)è¯ä¹é ¸|å æçå° [klamar-reagent.com]

- 6. athabascau.ca [athabascau.ca]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 3-(Trifluoromethyl)phenylacetic acid, a key building block in pharmaceutical and agrochemical synthesis. This document outlines the reported melting point data, provides a detailed experimental protocol for its determination, and illustrates a relevant synthetic application.

Core Physicochemical Data: Melting Point

This compound is a white to off-white crystalline solid at room temperature. The melting point is a critical physical constant for its identification and purity assessment. Multiple sources have reported a consistent, though slightly varied, melting point range for this compound.

| Parameter | Reported Value (°C) | Source(s) |

| Melting Point Range | 76 - 79 | [1][2] |

| Melting Point Range | 71.0 - 81.0 | [3] |

The slight variations in the reported melting point ranges can be attributed to differences in the purity of the sample and the specific methodology or apparatus used for the determination. A narrower melting point range is generally indicative of higher purity.

Experimental Protocol: Melting Point Determination

The following is a standard and widely accepted methodology for the accurate determination of the melting point of a solid organic compound such as this compound.

Objective: To determine the melting point range of a solid organic compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube, or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

-

Sample of this compound

-

Heating bath medium (e.g., mineral oil or silicone oil for Thiele tube)

Procedure:

-

Sample Preparation:

-

Place a small amount of the crystalline this compound into a clean, dry mortar.

-

Gently grind the crystals into a fine powder using the pestle. This ensures uniform packing and heat transfer.

-

Press the open end of a capillary tube into the powdered sample. A small amount of the powder will be forced into the tube.

-

Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup (using a digital melting point apparatus):

-

Ensure the heating block of the apparatus is clean and has cooled to a suitable starting temperature, at least 10-15°C below the expected melting point.

-

Insert the capillary tube containing the sample into the designated slot in the heating block.

-

Insert a calibrated thermometer into the thermometer well, ensuring the bulb is level with the sample.

-

Set the initial heating rate to be rapid to quickly approach the expected melting point.

-

-

Melting Point Determination:

-

Observe the sample through the magnifying lens.

-

Approximately 10-15°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

The recorded temperature range is the melting point of the sample.

-

-

Confirmation (Optional but Recommended):

-

Allow the apparatus to cool.

-

Prepare a second capillary tube with the same sample and repeat the measurement to ensure reproducibility.

-

Synthetic Application Workflow

This compound is a versatile intermediate in organic synthesis. One notable application is its use in the preparation of amides, such as N,N-diethyl[(α,α,α-trifluoro-m-tolyl)]acetamide. The general workflow for this type of reaction is illustrated below.

Caption: General workflow for the synthesis of an amide from this compound.

References

An In-depth Technical Guide to the Spectral Data of 3-(Trifluoromethyl)phenylacetic acid

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(Trifluoromethyl)phenylacetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the spectral characteristics of the compound, outlines the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data

The proton NMR spectrum of this compound was recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.52 | Singlet | 1H | Carboxylic acid (-COOH) |

| 7.56 - 7.66 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~3.74 | Singlet | 2H | Methylene protons (-CH₂) |

Table 2: ¹³C NMR Spectral Data

Experimental ¹³C NMR data for this compound was not available in the reviewed sources. For illustrative purposes, the data for the structurally related compound, 3-(trifluoromethyl)benzoic acid, recorded in DMSO-d₆, is presented below. Note that this reference compound lacks the methylene (-CH₂) carbon.[1]

| Chemical Shift (ppm) | Assignment (for 3-(trifluoromethyl)benzoic acid) |

| 166.5 | Carboxylic acid carbon (-COOH) |

| 133.8 | Aromatic C |

| 133.4 | Aromatic C |

| 133.2 | Aromatic C |

| 131.1 | Aromatic C |

| 129.3 | Aromatic C |

| 128.4 | Aromatic C |

| Not Applicable | Trifluoromethyl carbon (-CF₃) - Not typically observed or reported with specific shift |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum was obtained via electron ionization (EI). The table lists the mass-to-charge ratio (m/z) of the molecular ion and major fragments, along with their relative intensities.

| m/z | Relative Intensity (%) | Assignment |

| 204 | ~40 | [M]⁺ (Molecular Ion) |

| 185 | ~9 | [M-F]⁺ |

| 159 | 100 | [M-COOH]⁺ |

| 109 | ~15 | [C₇H₄F]⁺ |

| 91 | ~26 | [C₇H₇]⁺ (Tropylium ion) |

Table 4: Infrared (IR) Spectroscopy Data

A specific peak list for the IR spectrum of this compound was not available in the searched literature. However, based on its functional groups, the following characteristic absorption bands are expected.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2900 - 2800 | C-H stretch | Methylene |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| 1300 - 1100 | C-F stretch | Trifluoromethyl |

| ~1200 | C-O stretch | Carboxylic acid |

| ~900 - 650 | C-H bend | Aromatic (out-of-plane) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean NMR tube.[2] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing. The solution should be filtered if any solid particles are present to ensure magnetic field homogeneity.

-

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is required.[3] Proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio.[3]

2.2 Infrared (IR) Spectroscopy

For a solid sample like this compound, the following methods are common:

-

Thin Solid Film Method: A small amount of the solid is dissolved in a volatile organic solvent (e.g., methylene chloride or acetone).[4] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[4] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.[4]

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5] A pressure arm is applied to ensure good contact between the sample and the crystal.[6]

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically after being dissolved in a suitable solvent to a concentration of approximately 1 mg/mL and then further diluted. For volatile compounds, direct inlet or gas chromatography (GC) can be used. Electron Ionization (EI) is a common method where the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing ionization and fragmentation.[7]

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[7] A detector then records the abundance of each ion.[7]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Safety and Handling of 3-(Trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Trifluoromethyl)phenylacetic acid (CAS RN: 351-35-9), a compound frequently utilized in pharmaceutical research and development. The following sections detail the material's hazards, appropriate handling procedures, and emergency response protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

3-(Trluoromethyl)phenylacetic acid is classified as a hazardous substance. The following table summarizes its GHS classification.

| GHS Classification | Hazard Class | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315 - Causes skin irritation.[1][2][3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Warning | H319 - Causes serious eye irritation.[1][2][3][4][5] |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | Warning | H335 - May cause respiratory irritation.[1][2][4][5] |

NFPA 704 Diamond:

-

Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[6]

-

Flammability (Red): 0 - Materials that will not burn under typical fire conditions.[6]

-

Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[6]

-

Special (White): None

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol [1] |

| Appearance | Solid[1] |

| Melting Point | 76-79 °C (lit.)[1] |

| Solubility | Insoluble in water.[5] Soluble in methanol (25 mg/mL, clear, colorless for a similar compound). |

| Flash Point | Not applicable[1] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

| PPE Category | Recommended Equipment |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, butyl rubber) and a lab coat are necessary to prevent skin contact.[7] |

| Respiratory Protection | In well-ventilated areas, a dust mask (type N95 or equivalent) may be sufficient.[1] For operations with the potential for aerosol generation or in poorly ventilated areas, a respirator with an appropriate cartridge is recommended.[6][7] |

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3][6][7]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Ensure that an eyewash station and safety shower are readily accessible.[7]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures

The following diagram outlines the general workflow for responding to emergencies involving this compound.

Caption: General Emergency Response Workflow.

First Aid Measures

The following table provides first aid guidance for exposure to this compound.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][6][8][9] If not breathing, give artificial respiration.[10] Seek medical attention if you feel unwell.[2] |

| Skin Contact | Immediately wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2][8][9] If skin irritation occurs, get medical advice/attention.[2][3][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses, if present and easy to do.[2][3][6][8][9] Continue rinsing.[2][3][6][8][9] Get medical advice/attention.[3][9] |

| Ingestion | Rinse mouth with water.[6][9] Do NOT induce vomiting.[6][9] Never give anything by mouth to an unconscious person.[6][9] Seek medical attention.[9] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Thermal decomposition can produce carbon oxides, hydrogen fluoride, and sulfur oxides.[2]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[2][6]

Accidental Release Measures

The following diagram illustrates the workflow for cleaning up a spill of this compound.

Caption: Spill Cleanup Workflow.

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation.[2][6] Wear appropriate personal protective equipment.[2][6]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[2][9]

-

Methods for Cleaning Up: For solid spills, sweep or shovel the material into a suitable container for disposal, minimizing dust generation. For liquid spills, absorb with an inert material such as sand or vermiculite.

Toxicological Information

-

Acute Toxicity: Not classified as acutely toxic by oral, dermal, or inhalation routes based on available information.

-

Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][5]

-

Respiratory or Skin Sensitization: Not classified as a respiratory or skin sensitizer.

-

Germ Cell Mutagenicity: No data available.[2] Not classified.

-

Carcinogenicity: No data available.[2] Not classified.

-

Reproductive Toxicity: No data available. Not classified.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][4][5] The target organ is the respiratory system.[1]

-

Specific Target Organ Toxicity (Repeated Exposure): Not classified.

-

Aspiration Hazard: Not classified.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[11] It may be possible to dispose of the material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not allow the material to enter sewer systems.[6]

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological studies of this compound are not publicly available. The hazard classifications provided in safety data sheets are typically derived from internal studies, data on structurally similar compounds, or computational toxicology models (QSAR).

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All personnel handling this chemical should be adequately trained and familiar with its hazards. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. 3-(三氟甲基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. aksci.com [aksci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.no [fishersci.no]

- 11. glfc.org [glfc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3-(Trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various bioactive molecules utilizing 3-(trifluoromethyl)phenylacetic acid as a key building block. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and overall biological efficacy of the resulting compounds, making this starting material highly valuable in medicinal chemistry and drug discovery.[1][2] This document covers the synthesis of anti-parasitic agents, kinase inhibitor precursors, and other biologically active amides.

Synthesis of Aryl Acetamide Triazolopyridazines as Anti-Cryptosporidium Agents

Derivatives of this compound have been successfully incorporated into aryl acetamide triazolopyridazines, which exhibit potent activity against the parasite Cryptosporidium, the causative agent of cryptosporidiosis. The trifluoromethyl group has been shown to be a favorable substituent, contributing to the enhanced potency of these compounds.[3]

Biological Activity

A series of aryl acetamide triazolopyridazines were synthesized and evaluated for their in vitro activity against Cryptosporidium parvum. The half-maximal effective concentration (EC₅₀) values demonstrate the impact of substitutions on the phenylacetic acid moiety.

| Compound ID | Substitution on Phenylacetic Acid Moiety | EC₅₀ (µM) vs. C. parvum |

| 31 | 3-Trifluoromethyl | 1.1 |

| 52 | 4-Fluoro-3-trifluoromethyl | 0.07 |

| 72 | 2-Fluoro-3-trifluoromethyl | >25 |

| 74 | 2-Fluoro-5-trifluoromethyl | 15 |

| 78 | 3-Chloro-5-trifluoromethyl | 0.55 |

| 79 | 3,5-bis(Trifluoromethyl) | 0.37 |

Data sourced from Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.[3]

Experimental Protocol: Synthesis of 1-(4-{[3][4][5]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one (Compound 31)

This protocol describes a general amide coupling procedure for the synthesis of aryl acetamide triazolopyridazines.

Materials:

-

This compound

-

1-(4-{[3][4][5]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the piperazine intermediate (1.0 eq) in anhydrous DMF and add TEA or DIPEA (2.5 eq).

-

Add the piperazine solution to the pre-activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired compound.

Mechanism of Action

While the precise molecular target of this class of compounds is not yet fully elucidated, phenotypic studies indicate that they are parasiticidal and act by inhibiting the development of macrogamonts (female gametocytes) in the Cryptosporidium life cycle.[6]

Synthesis of Kinase Inhibitor Precursors

The 3-(trifluoromethyl)phenyl moiety is a common feature in a number of approved kinase inhibitors, such as Sorafenib.[4][7] This structural motif often plays a crucial role in the binding of the inhibitor to the kinase active site. While the direct synthesis of these complex molecules from this compound is not always the most direct route, the acid can be a starting point for the synthesis of key intermediates.

Role in Kinase Inhibition

Kinase inhibitors containing the trifluoromethylphenyl group often target signaling pathways that are dysregulated in cancer, such as the RAF/MEK/ERK pathway.[1] Sorafenib, for example, is a multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases.

Experimental Protocol: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide (Precursor to Sorafenib Intermediate)

This protocol outlines the synthesis of an amide precursor which can be further elaborated to form intermediates used in the synthesis of Sorafenib and other kinase inhibitors.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

4-Chloro-3-(trifluoromethyl)aniline

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Standard laboratory glassware and purification supplies

Procedure:

Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenyl)acetyl chloride

-

In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2 hours, or until gas evolution ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride. This is typically used in the next step without further purification.

Step 2: Amide Coupling

-

In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 2-(3-(trifluoromethyl)phenyl)acetyl chloride (1.0 eq) in anhydrous DCM to the aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography.

General Protocol for the Synthesis of N,N-disubstituted-2-(3-(trifluoromethyl)phenyl)acetamides

This general protocol can be adapted for the synthesis of a variety of N,N-disubstituted acetamides, such as N,N-diethyl-2-(3-(trifluoromethyl)phenyl)acetamide, which has been investigated for its insect repellent properties.[8][9][10]

Experimental Protocol: Amide Synthesis via Acyl Chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

A secondary amine (e.g., diethylamine) (2.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Anhydrous base (e.g., Triethylamine, Pyridine) (optional, if the amine is used as its salt)

Procedure:

-

Convert this compound to its corresponding acyl chloride as described in the previous protocol.

-

In a separate flask, dissolve the secondary amine (2.2 eq) in the anhydrous solvent.

-

Cool the amine solution to 0 °C.

-

Slowly add the crude acyl chloride (1.0 eq) to the stirred amine solution. A white precipitate of the amine hydrochloride salt will form.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC. Once the reaction is complete, filter off the amine hydrochloride salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo to yield the crude product.

-

If necessary, purify the product by vacuum distillation or column chromatography.

References

- 1. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 2. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. N,N-Diethyl-2-phenylacetamide | C12H17NO | CID 17076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N,N-Diethyl-2-phenylacetamide | 2431-96-1 [sigmaaldrich.com]

Application Notes and Protocols: 3-(Trifluoromethyl)phenylacetic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenylacetic acid is a versatile chemical intermediate of significant interest in pharmaceutical research and development. The presence of the trifluoromethyl (CF₃) group imparts unique properties to molecules, including increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of Flufenamic Acid and N,N-diethyl-2-[3-(trifluoromethyl)phenyl]acetamide.

Key Applications

This compound serves as a crucial precursor in the synthesis of several important pharmaceutical compounds. Its utility stems from the reactivity of the carboxylic acid group and the advantageous properties conferred by the trifluoromethyl moiety.

1. Synthesis of Flufenamic Acid: Flufenamic acid is a potent NSAID belonging to the anthranilic acid class of drugs.[3] It functions as a cyclooxygenase (COX) inhibitor, reducing the production of prostaglandins that mediate inflammation and pain.[3] this compound can be converted to 3-(trifluoromethyl)aniline, a key intermediate in the synthesis of Flufenamic Acid.

2. Synthesis of Amide Derivatives: The carboxylic acid functionality of this compound allows for the straightforward synthesis of various amide derivatives. One such example is N,N-diethyl-2-[3-(trifluoromethyl)phenyl]acetamide. Amide derivatives of this scaffold are explored for a range of biological activities.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Flufenamic Acid from this compound

This protocol outlines a two-step synthesis of Flufenamic Acid starting from this compound. The first step involves the conversion of the carboxylic acid to the corresponding aniline via a Curtius rearrangement, followed by an Ullmann condensation to yield Flufenamic Acid.

Step 1: Synthesis of 3-(Trifluoromethyl)aniline via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for converting carboxylic acids to primary amines with the loss of one carbon atom. This one-pot procedure utilizes diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ, which then rearranges to an isocyanate. The isocyanate is subsequently hydrolyzed to the desired aniline.

Reaction Scheme:

Materials:

-

This compound

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene

-

Hydrochloric acid (HCl), 2M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene.

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Slowly add diphenylphosphoryl azide (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully add 2M hydrochloric acid to the mixture to hydrolyze the isocyanate. Stir vigorously for 1-2 hours.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(trifluoromethyl)aniline.

Quantitative Data Summary (Step 1):

| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Purity |

| This compound | 204.15 | 1.0 | >98% |

| Diphenylphosphoryl azide (DPPA) | 275.24 | 1.1 | >97% |

| Triethylamine (Et₃N) | 101.19 | 1.1 | >99% |

| Product | Molecular Weight ( g/mol ) | Expected Yield | Purity |

| 3-(Trifluoromethyl)aniline | 161.12 | 70-85% | >98% |

Step 2: Synthesis of Flufenamic Acid via Ullmann Condensation

The Ullmann condensation is a classic method for forming carbon-nitrogen bonds, in this case, the diarylamine linkage in Flufenamic Acid. The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.

Reaction Scheme:

Materials:

-

3-(Trifluoromethyl)aniline (from Step 1)

-

2-Chlorobenzoic acid

-

Potassium carbonate (K₂CO₃)

-

Copper powder (Cu)

-

N,N-Dimethylformamide (DMF) or excess 3-(trifluoromethyl)aniline as solvent

-

Hydrochloric acid (HCl), concentrated

-

Water

-

Ethanol

Procedure:

-

To a round-bottom flask, add 2-chlorobenzoic acid (1.0 eq), 3-(trifluoromethyl)aniline (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper powder.

-

Add N,N-dimethylformamide (DMF) as the solvent. Alternatively, for a higher yield, use an excess of 3-(trifluoromethyl)aniline as both reactant and solvent.[4]

-

Heat the reaction mixture to reflux (typically 140-160 °C) for 4-6 hours, or until TLC indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Collect the crude Flufenamic Acid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure Flufenamic Acid.

Quantitative Data Summary (Step 2):

| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Purity |

| 3-(Trifluoromethyl)aniline | 161.12 | 1.2 | >98% |

| 2-Chlorobenzoic acid | 156.57 | 1.0 | >99% |

| Potassium carbonate | 138.21 | 2.0 | >99% |

| Copper powder | 63.55 | catalytic | - |

| Product | Molecular Weight ( g/mol ) | Expected Yield | Purity |

| Flufenamic Acid | 281.23 | 60-75% | >99% |

Protocol 2: Synthesis of N,N-diethyl-2-[3-(trifluoromethyl)phenyl]acetamide

This protocol describes the direct conversion of this compound to an amide derivative.

Reaction Scheme:

Caption: Workflow for the two-step synthesis of Flufenamic Acid.

Caption: Workflow for the synthesis of an amide derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. ERIC - EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]

- 3. Flufenamic acid - Wikipedia [en.wikipedia.org]

- 4. CN1293186A - Process for preparing flufenamic acid - Google Patents [patents.google.com]

Application Notes and Protocols: The Role of the 3-(Trifluoromethyl)phenyl Moiety in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Introduction

While 3-(Trifluoromethyl)phenylacetic acid is not a direct precursor in the synthesis of widely-used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), the 3-(trifluoromethyl)phenyl structural motif is a critical pharmacophore in a subclass of NSAIDs known as the fenamates. This moiety is typically introduced using 3-(trifluoromethyl)aniline. The trifluoromethyl group is highly valued in drug design for its ability to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic properties of a drug. This document provides detailed application notes and experimental protocols for the synthesis of two prominent NSAIDs containing the 3-(trifluoromethyl)phenyl group: Flufenamic Acid and Niflumic Acid.

Flufenamic Acid

Application Notes

Flufenamic acid, chemically known as 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid, is a member of the anthranilic acid derivatives class of NSAIDs.[1] It is utilized for its analgesic, anti-inflammatory, and antipyretic properties. The primary mechanism of action of Flufenamic acid is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2] The synthesis of Flufenamic acid is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[3][4] This reaction joins an aryl halide with an amine.

Quantitative Data for Synthesis

The following table summarizes various reported conditions and yields for the synthesis of Flufenamic Acid via the Ullmann condensation.

| Starting Material 1 | Starting Material 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorobenzoic acid | 3-(Trifluoromethyl)aniline | Copper powder | Potassium carbonate | N,N-Dimethylformamide (DMF) | Reflux | 24 | Not specified | [3] |

| 2-Chlorobenzoic acid | 3-(Trifluoromethyl)aniline | Copper fillings | Potassium carbonate | Not specified | Not specified | Not specified | 55 | [1] |

| 2-Bromobenzoic acid | 3-Aminobenzotrifluoride | Copper powder | Potassium carbonate | n-Butanol | 120 | 4 | 38 | [5] |

| 2-Chlorobenzoic acid | 3-(Trifluoromethyl)aniline | Copper, Zinc, Iron, Cobalt, or Nickel | Alkali metal carbonate | Excess 3-(Trifluoromethyl)aniline | ~120 | Not specified | >50 | [2] |

Experimental Protocol: Synthesis of Flufenamic Acid via Ullmann Condensation

This protocol is a generalized procedure based on commonly cited laboratory syntheses.

Materials:

-

2-Chlorobenzoic acid

-

3-(Trifluoromethyl)aniline

-

Potassium carbonate (K₂CO₃)

-

Copper powder (catalyst)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), concentrated

-

Ice water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 3-(trifluoromethyl)aniline (1 to 1.4 equivalents), and potassium carbonate (2 equivalents) in N,N-Dimethylformamide (DMF).

-

Add a catalytic amount of copper powder to the reaction mixture.

-

Heat the mixture to reflux with vigorous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of less than 3. This will precipitate the crude Flufenamic acid.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure Flufenamic acid as a solid.

-

Dry the purified product under vacuum. The melting point of pure Flufenamic acid is approximately 132-135 °C.

Logical Workflow for Flufenamic Acid Synthesis

References

- 1. Flufenamic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN1152005C - A kind of preparation method of flufenamic acid - Google Patents [patents.google.com]

- 3. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. richardbeliveau.org [richardbeliveau.org]

Application of 3-(Trifluoromethyl)phenylacetic Acid Moiety in Agrochemical Formulations: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, has become a cornerstone in the development of modern agrochemicals. The 3-(trifluoromethyl)phenylacetic acid scaffold, while primarily serving as a versatile building block, provides essential structural features that can enhance the efficacy, metabolic stability, and target specificity of active ingredients. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the lipophilicity and electronic properties of a molecule, which are critical for its biological activity and environmental fate.

This document provides detailed application notes and experimental protocols for two prominent agrochemicals, the herbicide Flufenacet and the insecticide Triflumezopyrim, which feature the trifluoromethylphenyl group. Although not direct derivatives of this compound, their synthesis and mode of action provide a comprehensive understanding of the utility of this chemical motif in agrochemical design.

I. Herbicide Application: Flufenacet

Flufenacet is a selective, pre-emergence herbicide used for the control of annual grasses and some broadleaf weeds in various crops, including corn, soybeans, and wheat.[1][2] It belongs to the oxyacetamide class of herbicides.[3]

A. Mode of Action

Flufenacet's primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis.[1][4] This disruption of fatty acid metabolism leads to the inhibition of cell division and growth in the meristematic tissues of susceptible plants, ultimately preventing their emergence and establishment.[3][5] The herbicide is primarily absorbed by the roots and emerging shoots of weeds and is translocated through the xylem.[4][5]

B. Synthesis Overview

The synthesis of Flufenacet involves the reaction of N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide with 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole in the presence of a base.[6] This reaction highlights the use of a trifluoromethyl-containing heterocyclic compound as a key intermediate.

C. Efficacy Data

The herbicidal efficacy of Flufenacet can be quantified using various bioassays. The half-maximal effective concentration (EC50) is a common metric.

| Test Organism | Endpoint | EC50 Value (mg/L) | Reference |

| Raphidocelis subcapitata (Green Algae) | Growth Inhibition (72h) | 0.00204 | [7] |

| Daphnia magna | Immobilization (48h) | 30.9 | [5] |

D. Experimental Protocols

This protocol assesses the effect of Flufenacet on germinating seeds.

a. Materials:

-

Flufenacet technical grade or formulated product

-

Acetone (solvent)

-

Tween 20 (surfactant)

-

Distilled water

-

Pots or trays (e.g., 10 cm diameter)

-

Potting medium (e.g., sandy loam soil)

-

Seeds of indicator weed species (e.g., black-grass - Alopecurus myosuroides)

-

Controlled environment growth chamber or greenhouse

b. Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of Flufenacet in acetone. Make serial dilutions with distilled water containing 0.1% (v/v) Tween 20 to achieve the desired test concentrations. An untreated control (solvent + surfactant in water) should also be prepared.

-

Potting and Sowing: Fill pots with the potting medium. Sow a predetermined number of seeds (e.g., 20-30) of the indicator species at a uniform depth (e.g., 1 cm).

-

Herbicide Application: Apply the test solutions evenly to the soil surface of each pot using a laboratory sprayer. Ensure uniform coverage.

-

Incubation: Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod). Water the pots as needed to maintain soil moisture.

-

Data Collection: After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

-

Data Analysis: Calculate the percentage of emergence inhibition and phytotoxicity for each concentration. Determine the EC50 value using probit analysis.

This protocol evaluates the effect of Flufenacet on established seedlings.

a. Materials:

-

Same as for the pre-emergence assay.

-

Seedlings of indicator weed species grown to a specific stage (e.g., 2-3 leaf stage).

b. Procedure:

-

Seedling Preparation: Grow the indicator weed species in pots until they reach the desired growth stage (e.g., 2-3 leaves).

-

Preparation of Test Solutions: Prepare as described in the pre-emergence protocol.

-

Herbicide Application: Spray the test solutions directly onto the foliage of the seedlings until runoff.

-

Incubation: Return the pots to the controlled environment.

-

Data Collection: After a specified period (e.g., 14-21 days), visually assess the phytotoxicity (e.g., chlorosis, necrosis, stunting) on a percentage scale. Fresh or dry weight of the above-ground biomass can also be measured.

-

Data Analysis: Calculate the percentage of growth reduction for each concentration and determine the EC50 value.

II. Insecticide Application: Triflumezopyrim

Triflumezopyrim is a novel mesoionic insecticide effective against sap-sucking insects, particularly rice planthoppers.[8]

A. Mode of Action

Triflumezopyrim acts as a competitive modulator of the nicotinic acetylcholine receptor (nAChR) in the insect nervous system.[9] Unlike neonicotinoid insecticides which are nAChR agonists, Triflumezopyrim inhibits the orthosteric binding site of the nAChR.[10][11] This inhibition disrupts nerve signal transmission, leading to cessation of feeding, paralysis, and eventual death of the insect.[8]

B. Synthesis Overview

The synthesis of Triflumezopyrim involves key intermediates such as N-(5-pyrimidinyl)methyl-2-pyridinamine and 2-[3-(trifluoromethyl)phenyl]malonic acid.[8] The latter is synthesized from 1-iodo-3-(trifluoromethyl)benzene and dimethyl malonate, showcasing the incorporation of the trifluoromethylphenyl moiety.[12]

C. Efficacy Data

The insecticidal activity of Triflumezopyrim is often expressed as the median lethal concentration (LC50) or median lethal dose (LD50).

| Test Organism | Life Stage | Assay Method | Parameter | Value | Reference |

| Myzus persicae (Green Peach Aphid) | - | Membrane Displacement | Ki (nM) | 43 | [10][11] |

| Periplaneta americana (American Cockroach) | Dissociated Neurons | Voltage Clamp | IC50 (nM) | 0.6 | [10][11] |

| Aphis craccivora (Cowpea Aphid) | - | - | LC50 (µg/mL) | 4.76 | [13] |

| Nilaparvata lugens (Brown Planthopper) | Adult | Feeding Assay | LC10, LC50, LC90 | - | [14] |

| Sogatella furcifera (White-backed Planthopper) | Adult | Feeding Assay | LC10, LC50, LC90 | - | [14] |

D. Experimental Protocols

This protocol is used to determine the efficacy of Triflumezopyrim against rice planthoppers.

a. Materials:

-

Triflumezopyrim technical grade or formulated product

-

Acetone (solvent)

-

Triton X-100 (surfactant)

-

Distilled water

-

Rice seedlings (susceptible variety, e.g., TN1)

-

Test tubes or vials

-

Adult brown planthoppers (Nilaparvata lugens)

-

Controlled environment chamber

b. Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of Triflumezopyrim in acetone. Create serial dilutions with distilled water containing 0.05% (v/v) Triton X-100.

-

Rice Seedling Treatment: Bundle 3-5 rice seedlings at the 2-3 leaf stage. Dip the stems and leaves into the respective test solutions for 30 seconds. Allow the seedlings to air dry for 1-2 hours.

-

Insect Infestation: Place the treated rice seedlings into a test tube containing a small amount of water to keep them fresh. Introduce a set number of adult planthoppers (e.g., 10-20) into each test tube.

-

Incubation: Keep the test tubes in a controlled environment chamber (e.g., 26±1°C, 16-hour photoperiod).

-

Data Collection: Record insect mortality at 24, 48, and 72 hours after infestation. Insects are considered dead if they are immobile when gently prodded with a fine brush.

-

Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LC50 value using probit analysis.

Conclusion

The 3-(trifluoromethyl)phenyl moiety is a valuable component in the design of modern agrochemicals, contributing to enhanced biological activity and favorable physicochemical properties. The examples of Flufenacet and Triflumezopyrim demonstrate the successful application of this structural motif in creating effective herbicides and insecticides with distinct modes of action. The detailed protocols provided herein offer a foundation for researchers and scientists to evaluate the efficacy of existing and novel agrochemical formulations containing the 3-(trifluoromethyl)phenyl group, thereby facilitating the development of next-generation crop protection solutions.

References

- 1. Flufenacet - Wikipedia [en.wikipedia.org]

- 2. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Flufenacet and isoxaflutole, Herbicide, Flufenacet and isoxaflutole suppliers [agchemaccess.com]

- 4. mdpi.com [mdpi.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. CN105646397A - Preparation method of flufenacet - Google Patents [patents.google.com]

- 7. ir.lib.ruh.ac.lk [ir.lib.ruh.ac.lk]

- 8. A new benchmark for rice planthopper control – Triflumezopyrim | [engebiotech.com]

- 9. irac-online.org [irac-online.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Mode of action of triflumezopyrim: A novel mesoionic insecticide which inhibits the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient continuous synthesis of 2-[3-(trifluoromethyl)phenyl]malonic acid, a key intermediate of Triflumezopyrim, coupling with esterification-condensation-hydrolysis [html.rhhz.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 3-(Trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals